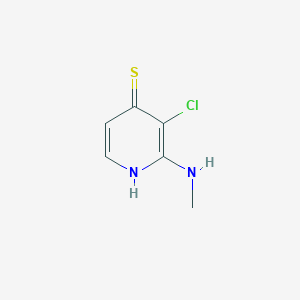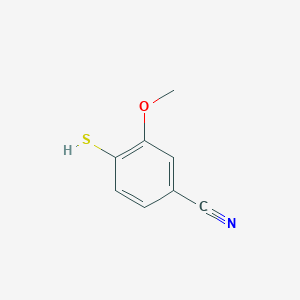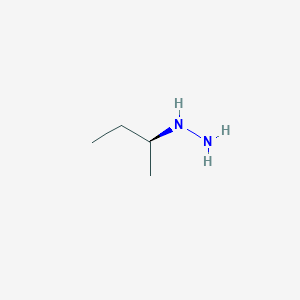
(S)-sec-Butylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-sec-Butylhydrazine: is an organic compound with the molecular formula C₄H₁₂N₂ It is a hydrazine derivative where the hydrazine nitrogen is bonded to a sec-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(S)-sec-Butylhydrazine: can be synthesized through several methods:
Reduction of sec-Butylhydrazine Derivatives: : One common method involves the reduction of sec-butylhydrazine derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrazine Derivatives: : Another approach is the reaction of sec-butyl halides with hydrazine (N₂H₄) under suitable conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of This compound typically involves large-scale chemical reactions with stringent control over reaction conditions to ensure purity and yield. The choice of reagents and solvents, as well as the reaction temperature and pressure, are optimized for efficient production.
Analyse Des Réactions Chimiques
(S)-sec-Butylhydrazine: undergoes various types of chemical reactions:
Oxidation: : It can be oxidized to form corresponding oxo-compounds.
Reduction: : It can act as a reducing agent in certain reactions.
Substitution: : It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: : Formation of sec-butyl hydrazones and oxo-compounds.
Reduction: : Formation of reduced derivatives of This compound .
Substitution: : Formation of various alkylated and acylated derivatives.
Applications De Recherche Scientifique
(S)-sec-Butylhydrazine: has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: : It can be used in biochemical studies to understand enzyme mechanisms and interactions.
Industry: : It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism by which (S)-sec-Butylhydrazine exerts its effects depends on the specific application
Comparaison Avec Des Composés Similaires
(S)-sec-Butylhydrazine: can be compared with other similar compounds such as sec-Butylhydrazine , n-Butylhydrazine , and iso-Butylhydrazine . The uniqueness of This compound lies in its specific stereochemistry, which can influence its reactivity and biological activity.
List of Similar Compounds
sec-Butylhydrazine
n-Butylhydrazine
iso-Butylhydrazine
Propriétés
Formule moléculaire |
C4H12N2 |
|---|---|
Poids moléculaire |
88.15 g/mol |
Nom IUPAC |
[(2S)-butan-2-yl]hydrazine |
InChI |
InChI=1S/C4H12N2/c1-3-4(2)6-5/h4,6H,3,5H2,1-2H3/t4-/m0/s1 |
Clé InChI |
SFSUYFSIKDDLOL-BYPYZUCNSA-N |
SMILES isomérique |
CC[C@H](C)NN |
SMILES canonique |
CCC(C)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dihydro-6-methyl-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B15361274.png)
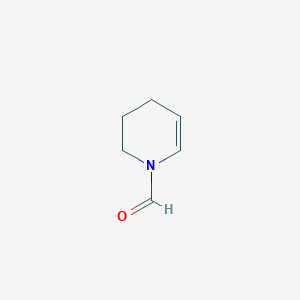
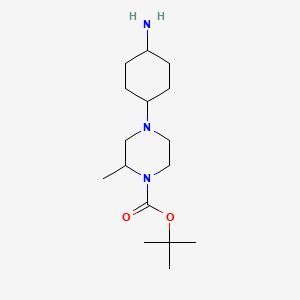
![2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B15361283.png)
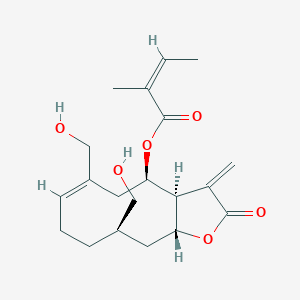
![3Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide;hydrochloride](/img/structure/B15361287.png)
![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B15361301.png)
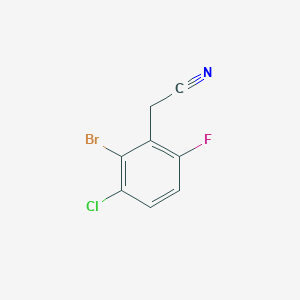

![5,6,11,12-Tetrabromodibenzo[a,e][8]annulene](/img/structure/B15361343.png)
![tert-butyl N-[(1S)-1-(hydroxymethyl)-2-[(3S)-2-oxo-3-piperidyl]ethyl]carbamate](/img/structure/B15361344.png)

